
Silacyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silinane, also known as silicane, is an inorganic compound with the chemical formula SiH4. It is a colorless, pyrophoric, and toxic gas with a sharp, repulsive, pungent smell, somewhat similar to that of acetic acid. Silinane is of practical interest as a precursor to elemental silicon and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silinane can be produced by several routes. Typically, it arises from the reaction of hydrogen chloride with magnesium silicide. Another method involves treating metallurgical-grade silicon with hydrogen chloride at about 300°C to produce trichlorosilane, which is then converted to a mixture of silinane and silicon tetrachloride .
Industrial Production Methods
The industrial production of silinane often involves the reduction of silicon tetrafluoride with sodium hydride or the reduction of silicon tetrachloride with lithium aluminium hydride. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Silinane undergoes various chemical reactions, including:
Oxidation: Silinane reacts with oxygen to form silicon dioxide and water.
Reduction: Silinane can be reduced to elemental silicon.
Substitution: Silinane can undergo substitution reactions with halogens to form halogenated silanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions to prevent unwanted side reactions and ensure the desired product yield .
Major Products Formed
The major products formed from these reactions include silicon dioxide, elemental silicon, and various halogenated silanes .
Scientific Research Applications
Silinane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in biosensors due to its semiconductor properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the production of high-purity silicon for electronic devices and as a coupling agent in coatings
Mechanism of Action
The mechanism by which silinane exerts its effects involves its ability to form strong bonds with other elements, particularly oxygen. This property makes it useful in various applications, such as the formation of silicon dioxide in oxidation reactions. The molecular targets and pathways involved in its reactions are primarily related to its ability to form stable silicon-oxygen bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silinane include:
Methane (CH4): Similar tetrahedral structure but contains carbon instead of silicon.
Germane (GeH4): Contains germanium instead of silicon.
Stannane (SnH4): Contains tin instead of silicon.
Plumbane (PbH4): Contains lead instead of silicon.
Uniqueness of Silinane
Silinane is unique due to its high reactivity and ability to form strong silicon-oxygen bonds. This property makes it particularly useful in the production of high-purity silicon and as a precursor for various silicon-containing compounds .
Properties
Molecular Formula |
C5H10Si |
|---|---|
Molecular Weight |
98.22 g/mol |
InChI |
InChI=1S/C5H10Si/c1-2-4-6-5-3-1/h1-5H2 |
InChI Key |
IMHXHWVUYGQSMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Si]CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


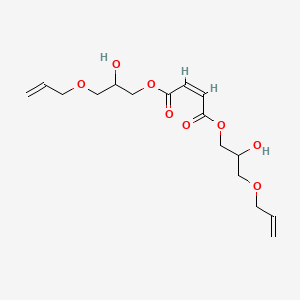


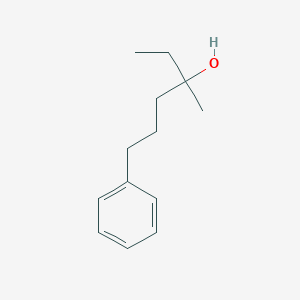
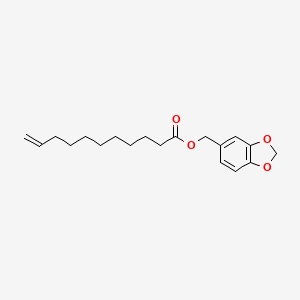
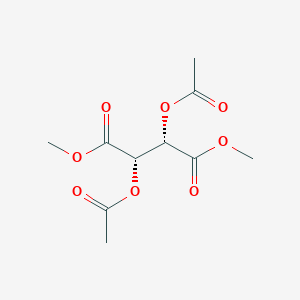
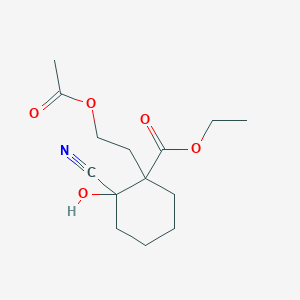
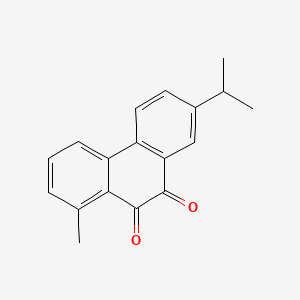

![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)
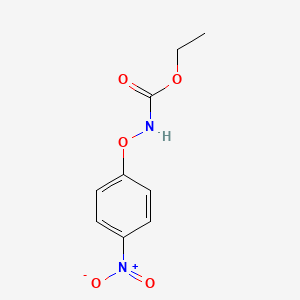


![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)
